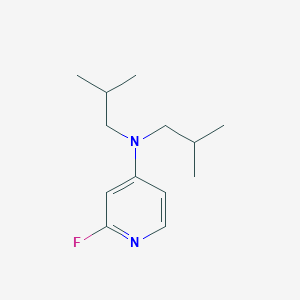

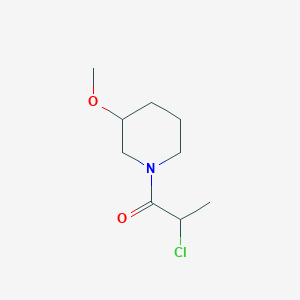

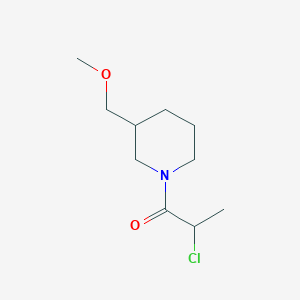

1-(2-氯-4-甲基苄基)哌啶-4-胺

描述

Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of piperidine derivatives .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidine derivatives are involved in various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .科学研究应用

抗疟疾应用

哌啶衍生物,包括“1-(2-氯-4-甲基苄基)哌啶-4-胺”,已被研究用于其在抗疟疾治疗中的潜在用途。 例如,结构简单的合成1, 4-二取代哌啶对耐药的恶性疟原虫(导致疟疾的寄生虫)表现出高选择性 。 这些化合物在 40 μg/mL 浓度下可抑制寄生虫生长 56% 至 93% .

抗癌应用

哌啶衍生物正在以不同的方式用作抗癌剂 。 它们在体外和体内都显示出抑制各种类型癌症的生长和转移的良好结果 .

抗病毒应用

基于哌啶的化合物也因其抗病毒特性而被探索 。 它们的独特结构和药效团特征使它们成为开发新型抗病毒药物的潜在候选者 .

抗菌和抗真菌应用

哌啶衍生物的抗菌和抗真菌特性使它们在药物发现领域非常有用 。 它们可以潜在地用于治疗各种细菌和真菌感染 .

降压应用

哌啶衍生物已被研究用于其在治疗高血压中的潜在用途 。 它们独特的药理特性可能使它们在控制高血压方面有效 .

镇痛和消炎应用

哌啶衍生物,包括“1-(2-氯-4-甲基苄基)哌啶-4-胺”,已被用作镇痛和消炎药 。 它们可以潜在地缓解疼痛和炎症 .

抗阿尔茨海默病应用

研究表明,哌啶衍生物可用于治疗阿尔茨海默病 。 它们可以潜在地帮助控制症状并减缓这种神经退行性疾病的进展 .

抗精神病应用

哌啶衍生物已被研究用于其作为抗精神病药物的潜在用途 。 它们可以潜在地用于治疗各种精神疾病 .

总之,“1-(2-氯-4-甲基苄基)哌啶-4-胺”和其他哌啶衍生物在科学研究和药物发现中有着广泛的应用。 它们的独特特性使它们在开发各种疾病和病症的治疗方法方面具有价值 .

作用机制

Piperidine Derivatives

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

生化分析

Biochemical Properties

1-(2-Chloro-4-methylbenzyl)piperidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it may inhibit or activate specific enzymes, thereby influencing the overall biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, altering their conformation and activity. Additionally, 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine can interact with proteins, affecting their stability and function .

Cellular Effects

The effects of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of target genes. These changes can have downstream effects on cellular metabolism, influencing processes such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine may bind to the active site of an enzyme, blocking its activity and preventing substrate conversion. Alternatively, it may bind to allosteric sites, inducing conformational changes that enhance enzyme activity. Additionally, this compound can influence gene expression by interacting with transcriptional machinery, leading to changes in the levels of specific proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to changes in its activity and effectiveness. Studies have shown that 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine can have both immediate and long-term effects on cells, depending on the duration of exposure. For instance, short-term exposure may lead to rapid changes in cell signaling and metabolism, while long-term exposure can result in more sustained alterations in gene expression and cellular function .

Dosage Effects in Animal Models

In animal models, the effects of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine vary with different dosages. Low doses of this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. Studies have shown that there are threshold effects, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

1-(2-Chloro-4-methylbenzyl)piperidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity, leading to changes in metabolic pathways. For example, it may inhibit key enzymes in glycolysis or the citric acid cycle, resulting in altered energy production and biosynthesis. Additionally, 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine can affect the levels of cofactors, such as NADH and ATP, further influencing metabolic processes .

Transport and Distribution

The transport and distribution of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine can influence its activity, as it may concentrate in specific organelles or regions of the cell .

属性

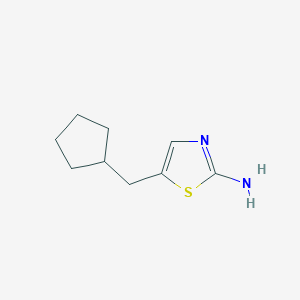

IUPAC Name |

1-[(2-chloro-4-methylphenyl)methyl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2/c1-10-2-3-11(13(14)8-10)9-16-6-4-12(15)5-7-16/h2-3,8,12H,4-7,9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVOEUFITAKIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2CCC(CC2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1474598.png)